Neogen

Description

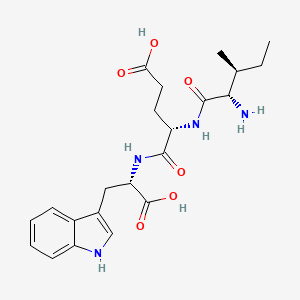

Structure

3D Structure

Properties

Molecular Formula |

C22H30N4O6 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

(4S)-4-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C22H30N4O6/c1-3-12(2)19(23)21(30)25-16(8-9-18(27)28)20(29)26-17(22(31)32)10-13-11-24-15-7-5-4-6-14(13)15/h4-7,11-12,16-17,19,24H,3,8-10,23H2,1-2H3,(H,25,30)(H,26,29)(H,27,28)(H,31,32)/t12-,16-,17-,19-/m0/s1 |

InChI Key |

LEHPJMKVGFPSSP-ZQINRCPSSA-N |

SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Neogen's Genomics Research Applications and Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core genomics research applications and discoveries enabled by Neogen's advanced genomic technologies. This compound is a global leader in providing comprehensive, high-throughput genomics services, primarily focused on the agrigenomics and animal health sectors. This document details their key technological platforms, experimental methodologies, and the application of these tools in genetic discovery and selective breeding programs.

Core Genomic Technologies

This compound's genomics services are centered around two primary technologies: high-density Single Nucleotide Polymorphism (SNP) genotyping and low-pass whole-genome sequencing. These technologies provide a broad spectrum of genomic data to researchers and breeders, facilitating advancements in animal and plant genomics.

GeneSeek® Genomic Profiler (GGP) SNP Arrays

This compound's GeneSeek® Genomic Profiler (GGP) portfolio consists of a suite of custom and commercial SNP arrays built on Illumina's Infinium platform.[1][2][3] These arrays are designed for a variety of applications, including parentage verification, marker-assisted selection, and genome-wide association studies (GWAS).[2][4]

Key Features of GGP Arrays:

-

Custom Content: Arrays are developed with custom SNP content tailored to specific species and breeds, often in collaboration with industry and research partners.

-

Optimized SNP Selection: this compound employs a proprietary Multiple Objective Localized Optimization (MOLO) algorithm to select the most informative SNPs, ensuring high minor allele frequency (MAF) and uniform genomic coverage.

-

High-Throughput and Accuracy: The Illumina Infinium platform allows for high-throughput analysis with high call rates and concordance.

Table 1: Technical Specifications of Select this compound GeneSeek® Genomic Profiler (GGP) Arrays

| Array Name | Number of SNPs | Target Species | Key Design Features | Average SNP Spacing | Average MAF | Imputation Accuracy |

| GGP Bovine 150K | ~150,000 | Bovine (Beef and Dairy) | Includes causative markers for embryonic/fetal death and developmental abnormalities. | Not specified | High | Not specified |

| GGP Bovine 100K | ~100,000 | Bovine (Beef and Dairy) | Developed using the MOLO algorithm; high overlap with other commercial panels for accurate imputation. | 29.0 kb | 0.29 (across 10 breeds) | >99.5% to Illumina Bovine HD |

| GGP Ovine 50K | >50,000 | Ovine | Designed in collaboration with the Australian sheep industry; includes "MLA Top SNPs" that explain significant genetic variation. | Not specified | Not specified | Not specified |

| GGP indicus | ~50,000 | Bos indicus Cattle | Optimized for Bos indicus breeds with a focus on informative SNPs for genetic evaluation. | 48.9 kb | 0.30 (across 8 breeds) | >98% to Illumina BovineHD |

InfiniSEEK™ and SkimSEEK™ Low-Pass Sequencing

In partnership with Gencove, this compound offers InfiniSEEK™ and SkimSEEK™, innovative services that leverage low-pass whole-genome sequencing and sophisticated imputation algorithms. This approach provides a cost-effective alternative to deep whole-genome sequencing while delivering genome-wide variant information with high accuracy.

Core Principles of Low-Pass Sequencing:

-

Shallow Sequencing: Genomes are sequenced at a low coverage, typically less than 1x.

-

Imputation to a Reference Panel: The low-coverage sequencing data is computationally compared to a high-density reference panel of haplotypes for the species.

-

Accurate Genotype Calling: Sophisticated imputation algorithms fill in the missing genotypes, resulting in a comprehensive set of variant calls across the genome with reported concordance rates greater than 99% to deep whole-genome sequencing.

This technology is particularly powerful for:

-

Genomic Selection: Providing a dense set of markers for predicting genetic merit.

-

Discovery of Novel Variants: Uncovering new genetic variations that may be associated with traits of interest.

-

Cost-Effective Whole-Genome Analysis: Enabling large-scale genomic studies that would be cost-prohibitive with traditional deep sequencing.

Experimental Protocols and Workflows

While detailed, proprietary protocols are not publicly available, the following sections outline the generally accepted experimental workflows for the technologies employed by this compound.

Sample Preparation and DNA Extraction

The quality of genomic data is highly dependent on the quality of the input DNA. This compound accepts a variety of sample types, including tissue, blood, hair follicles, and semen.

General Protocol for DNA Extraction from Tissue Samples:

-

Sample Collection: Samples, such as ear notches, are collected using a Tissue Sampling Unit (TSU) to ensure a standardized and uncontaminated sample.

-

Lysis: The tissue sample is placed in a lysis buffer containing detergents and enzymes (e.g., Proteinase K) to break down cell membranes and release the DNA.

-

DNA Purification: The DNA is purified from other cellular components using methods such as precipitation with alcohol (ethanol or isopropanol) or binding to a silica membrane in a spin column.

-

Quality Control: The concentration and purity of the extracted DNA are assessed using spectrophotometry (e.g., NanoDrop) or fluorometry (e.g., Qubit). A minimum concentration of 20 ng/µl and a total of 300 ng of high-quality DNA are typically required for downstream applications.

Figure 1: Generalized DNA Extraction and Quality Control Workflow.

SNP Genotyping via Illumina Infinium Assay

This compound's GGP arrays utilize the Illumina Infinium assay, a robust and high-throughput SNP genotyping platform. The general workflow is as follows:

-

Whole-Genome Amplification (WGA): The genomic DNA is isothermally amplified to create a sufficient amount of template for the assay.

-

Fragmentation: The amplified DNA is enzymatically fragmented into smaller pieces.

-

Precipitation and Resuspension: The fragmented DNA is precipitated, and the resulting pellet is resuspended in a hybridization buffer.

-

Hybridization to BeadChip: The DNA samples are hybridized to the GGP BeadChip. Each BeadChip contains microscopic beads, and each bead is covered with thousands of copies of an oligonucleotide probe that is specific to a particular SNP allele.

-

Washing and Staining: After hybridization, the BeadChips are washed to remove non-specifically bound DNA. A single-base extension reaction is then performed, where a labeled nucleotide is added to the probe, and the signal is amplified through a staining process.

-

Scanning: The BeadChips are scanned using an Illumina iScan or HiScan system, which detects the fluorescent signals from the labeled nucleotides.

-

Data Analysis: The scanner output is analyzed using specialized software to generate genotype calls for each SNP.

Figure 2: Illumina Infinium SNP Genotyping Workflow.

Low-Pass Sequencing and Bioinformatics Pipeline

The InfiniSEEK™ and SkimSEEK™ services follow a workflow that combines next-generation sequencing (NGS) with a powerful bioinformatics pipeline.

-

Library Preparation: DNA is fragmented, and platform-specific adapters are ligated to the ends of the fragments to create a sequencing library.

-

Low-Pass Sequencing: The library is sequenced on a high-throughput NGS platform at a low coverage (e.g., <1x).

-

Data Pre-processing: The raw sequencing reads (in FASTQ format) undergo quality control to remove low-quality reads and adapter sequences.

-

Alignment: The quality-filtered reads are aligned to a reference genome for the species.

-

Imputation: The aligned reads are processed through Gencove's imputation pipeline. This pipeline uses a reference panel of known haplotypes to statistically infer the genotypes at positions not covered by the sequencing reads.

-

Variant Calling: The output of the imputation process is a VCF (Variant Call Format) file containing the genotype calls for millions of variants across the genome.

Figure 3: Low-Pass Sequencing and Bioinformatics Workflow.

Research Applications and Discoveries

This compound's genomic technologies are widely applied in agrigenomics to accelerate genetic improvement in livestock and crops.

Genomic Selection in Livestock

Genomic selection is a primary application of this compound's services. By genotyping large numbers of animals with GGP arrays or through low-pass sequencing, breeders can calculate Genomic Estimated Breeding Values (GEBVs). GEBVs are more accurate than traditional estimated breeding values (EBVs) that are based solely on pedigree and phenotype.

The Igenity® portfolio of genomic profiles for beef and dairy cattle provides producers with predictions for a range of economically important traits.

Table 2: Traits Included in the this compound Igenity® Beef Profile

| Trait Category | Traits |

| Maternal | Birth Weight, Calving Ease Direct, Calving Ease Maternal, Stayability, Heifer Pregnancy, Docility, Milk |

| Performance | Residual Feed Intake, Average Daily Gain, Weaning Weight, Yearling Weight, Scrotal Circumference |

| Carcass | Tenderness, Marbling, Ribeye Area, Fat Thickness, Hot Carcass Weight |

The use of these profiles allows for:

-

Early Selection: Identifying genetically superior animals at a young age.

-

Increased Genetic Gain: Accelerating the rate of improvement for desired traits.

-

Improved Mating Decisions: Optimizing breeding pairs to produce offspring with desired genetic characteristics.

A case study on the Igenity Beef profile reported that a one-point increase in the Igenity stayability score across 250 cows could reduce the cow replacement rate by 48 heifers over six years, resulting in significant cost savings. Furthermore, an increase in the average marbling and average daily gain scores by 2.4 Igenity points was associated with a $72 increase in profit per head.

Genome-Wide Association Studies (GWAS) and QTL Mapping

The dense genomic data generated by this compound's platforms are ideal for research applications such as GWAS and Quantitative Trait Loci (QTL) mapping. These studies aim to identify specific genomic regions and, ultimately, the causative genetic variants associated with complex traits.

A study on Nellore cattle utilized this compound's GeneSeek Genomic Profiler (GGP) Bos indicus 50K panel to perform an integrative genomic and metabolomic analysis to identify mQTLs associated with genetic selection for tenderness. While this specific study did not report the discovery of new major QTLs, it demonstrates the application of this compound's technology in this type of research.

Logical Relationship for a Typical GWAS/QTL Mapping Study:

Figure 4: Logical Flow of a GWAS or QTL Mapping Study.

Parentage Verification

Accurate pedigree information is fundamental to any breeding program. This compound offers SNP-based parentage verification, which is more accurate and robust than older marker technologies. This allows for the correct assignment of offspring to their parents, which is crucial for accurate genetic evaluations and management of inbreeding.

Drug Development Professionals

While this compound's primary focus is on agrigenomics, their core competencies in high-throughput genotyping and sequencing are transferable to preclinical research in drug development. The use of well-characterized animal models is essential in this field, and this compound's technologies can be applied to:

-

Genetically Characterize Research Animal Colonies: Ensuring the genetic integrity and uniformity of animal models.

-

Identify Genetic Variants Associated with Drug Response: In preclinical studies, identifying genetic markers that correlate with efficacy or adverse events.

-

Quality Control of Cell Lines: Verifying the identity and genetic stability of cell lines used in research.

Conclusion

References

Navigating the Landscape of Emerging Foodborne Pathogens: A Technical Guide to Neogen's Advanced Detection Technologies

For Immediate Release

LANSING, Mich. – As the global food supply chain grows in complexity, the threat of emerging and re-emerging foodborne pathogens presents a significant challenge to public health and the food industry. In response, Neogen Corporation has developed a suite of rapid and reliable food safety testing solutions designed to detect a wide range of contaminants with high sensitivity and specificity. This technical guide provides an in-depth overview of this compound's core testing platforms for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and visualizations of key workflows.

Executive Summary

The early and accurate detection of emerging pathogens is paramount in preventing foodborne outbreaks and ensuring consumer safety. Traditional culture-based methods, while reliable, often require several days to produce results, a timeframe that is ill-suited to the fast-paced nature of modern food production. This compound's portfolio of advanced testing technologies, including the Molecular Detection System (MDS), ANSR®, Listeria Right Now™, and Soleris®, offers rapid, accurate, and easy-to-use alternatives for the timely identification of microbial threats. This guide will delve into the technical specifications and performance data of these systems, providing a comprehensive resource for food safety professionals.

Core Testing Platforms: A Comparative Overview

This compound offers a variety of testing platforms to suit the diverse needs of the food industry. The following tables summarize the quantitative performance of key assays for emerging pathogens and other microbial contaminants.

Table 1: Performance Data for this compound's Molecular Detection Systems

| Target Organism | This compound Platform | Limit of Detection (LOD) | Time to Result (Post-Enrichment) | Validations |

| Salmonella spp. | Molecular Detection System (MDS) Assay 2 | 1 CFU per portion[1] | ~15 minutes[2] | AOAC OMA 2016.01, AOAC PTM #091501, AFNOR NF Validation 3M 01/16-11/16, Health Canada MLFP-100[1] |

| Salmonella spp. | ANSR® | 1 cfu/analytical unit[3] | 10 minutes[3] | AOAC OMA 2013.14, AOAC PTM #061203, AFNOR NF Validation NEO 35/02-05/13 |

| Listeria spp. | Listeria Right Now™ | 1 cfu/analytical unit | Under 1 hour (no enrichment) | AOAC PTM #081802 |

| Listeria monocytogenes | ANSR® | 1 cfu/analytical unit | 16 - 32 hours (including enrichment) | AOAC PTM #061506, AFNOR NF Validation NEO 35/04-03/16, Health Canada MFLP-110 |

| E. coli O157 (including H7) | Molecular Detection System (MDS) Assay 2 | 1 CFU per portion | 9.6 - 25.6 Hours (including enrichment) | AOAC OMA 2017.01, AFNOR NF Validation 3M 01/18-05/17, Health Canada MLFP-116 |

| Campylobacter | Molecular Detection System (MDS) Assay 2 | 1-5 CFU per original sample | ~15 minutes | AOAC, AFNOR, MicroVal |

Table 2: Performance Data for this compound's Soleris® Rapid Microbial System

| Target Organism/Group | This compound Platform | Assay Time | Validations |

| Enterobacteriaceae | Soleris® | As little as 18 hours | AOAC PTM #121901, MicroVal Certificate #2018LR83 |

| Yeast and Mold | Soleris® | 48 hours for most applications | AOAC PTM #051301 |

Table 3: Performance Data for this compound's Veratox® Mycotoxin Tests

| Target Toxin | This compound Platform | Range of Quantitation | Testing Time |

| Total Aflatoxin | Veratox® for Total Aflatoxin | 5 - 300 ppb | 10 minutes |

| Aflatoxin | Veratox® for Aflatoxin | 5 - 50 ppb | 5 minutes |

| Fumonisin | Veratox® for Fumonisin | 1 - 6 ppm | 20 minutes |

Experimental Protocols and Methodologies

This section provides a detailed breakdown of the experimental procedures for this compound's primary testing platforms.

This compound® Molecular Detection System (MDS)

The this compound MDS utilizes Loop-Mediated Isothermal Amplification (LAMP) technology for the rapid and specific amplification of DNA.

Experimental Workflow:

-

Enrichment: Samples are enriched in a proprietary medium to increase the number of target organisms. For example, raw ground beef and beef trim samples for E. coli O157:H7 testing are enriched in pre-warmed Buffered Peptone Water (BPW) ISO enrichment broth and incubated at 41.5 ± 1°C for 10-18 hours.

-

Lysis: A small aliquot of the enriched sample is transferred to a lysis tube containing a reagent that breaks open the bacterial cells to release their DNA.

-

DNA Amplification: The lysate is then added to a reagent tube containing the LAMP primers and enzymes. The reaction is carried out at a constant temperature in the MDS instrument.

-

Detection: Amplification of the target DNA is detected in real-time through bioluminescence.

This compound® ANSR® System

The ANSR (Amplified Nucleic Single Temperature Reaction) system is based on isothermal nucleic acid amplification technology, specifically the Nicking Enzyme Amplification Reaction (NEAR).

Experimental Workflow:

-

Enrichment: Similar to the MDS, samples undergo an enrichment step to increase the target pathogen population. For Listeria monocytogenes, this can be done using LESS Plus Medium.

-

Lysis: A two-stage lysis process is performed, first at 37 ± 2°C for 10 minutes, followed by 80 ± 2°C for 20 minutes.

-

Amplification and Detection: The lysed sample is transferred to a reaction tube containing lyophilized reagents. The tubes are incubated at a constant temperature (56 ± 1°C) in the ANSR reader, where amplification and real-time detection via fluorescent molecular beacon probes occur.

This compound® Listeria Right Now™

This test provides results in under an hour without the need for an enrichment step. It targets ribosomal RNA (rRNA), which is present in thousands of copies per cell, providing a significant amplification of the target molecule.

Experimental Workflow:

-

Sampling: An environmental swab is used to collect the sample.

-

Lysis: The entire swab is placed in a lysis buffer to release the rRNA.

-

Amplification and Detection: The lysate is then processed through an isothermal nucleic acid amplification assay, similar to the ANSR system, for rapid detection.

This compound® Soleris® System

The Soleris system is an automated, rapid optical method for the detection of microbial contamination based on monitoring pH changes and other biochemical reactions.

Principle of Operation:

-

Inoculation: A sample is added to a ready-to-use vial containing a specific growth medium and indicators.

-

Incubation and Monitoring: The vial is placed in the Soleris instrument, which incubates the sample and monitors for changes in color or fluorescence every six minutes. As microorganisms grow and metabolize, they cause a change in the medium's chemistry, which is detected by the instrument's optical sensors.

-

Detection: A positive result is flagged when the optical signal crosses a predetermined threshold.

This compound® Veratox® for Mycotoxins

The Veratox platform utilizes a competitive direct enzyme-linked immunosorbent assay (ELISA) format for the quantitative analysis of mycotoxins.

Experimental Workflow:

-

Sample Extraction: The mycotoxin is extracted from the sample using a solvent, often a methanol/water solution.

-

Assay:

-

The extracted sample and a mycotoxin-enzyme conjugate are added to antibody-coated microwells.

-

The free mycotoxin in the sample and the conjugate compete for the antibody binding sites.

-

After an incubation period, the wells are washed to remove unbound components.

-

-

Detection: A substrate is added, which reacts with the bound enzyme conjugate to produce a color. The intensity of the color is inversely proportional to the concentration of mycotoxin in the sample. The results are read using a microwell reader.

Conclusion

This compound's comprehensive suite of food safety testing solutions provides the industry with powerful tools to combat the challenges posed by emerging pathogens and other contaminants. By offering a range of technologies from rapid molecular assays to automated microbial detection and quantitative mycotoxin tests, this compound empowers food safety professionals to make informed decisions quickly and confidently. The data and protocols presented in this guide demonstrate the robustness and reliability of these systems, highlighting their critical role in maintaining a safe and secure global food supply.

References

Unveiling the Unseen: A Technical Guide to Neogen's Advanced Animal Health Screening for Novel Diseases

For Immediate Release

LANSING, Mich. – In an era of increasing global interconnectedness and agricultural intensification, the threat of novel and emerging diseases to animal health and welfare, and by extension, to global food security, has never been greater. Neogen Corporation, a global leader in animal safety, offers a comprehensive suite of genomic and diagnostic solutions designed to empower researchers, scientists, and drug development professionals in the proactive identification and characterization of novel pathogens. This technical guide provides an in-depth overview of the core technologies and methodologies employed by this compound for the screening of novel diseases in animal populations.

Introduction: A Paradigm Shift in Pathogen Detection

Traditional diagnostic methods, often reliant on culture-based techniques or targeted molecular assays, are inherently limited to the detection of known pathogens. The emergence of novel or unexpected disease agents necessitates a more agnostic and comprehensive approach. This compound leverages the power of next-generation sequencing (NGS) and advanced bioinformatics to provide a robust platform for the discovery and identification of novel viral, bacterial, and other microbial threats. This proactive screening capability is crucial for early intervention, the development of effective countermeasures, and safeguarding animal health on a global scale.

This compound's approach is built upon a foundation of cutting-edge genomic technologies, including low-pass whole genome sequencing and metagenomic analysis, coupled with a sophisticated bioinformatics pipeline to analyze complex biological data and identify potential threats.

Core Technologies for Novel Disease Screening

This compound's strategy for novel disease screening integrates several key technological pillars, from sample collection to data analysis. This multi-faceted approach ensures a high degree of accuracy and a comprehensive view of the microbial landscape within a given sample.

Sample Collection and Preparation

The integrity of any diagnostic workflow begins with proper sample collection and handling. This compound provides detailed protocols and a variety of sample collection kits tailored to different animal species and sample types, including blood, tissue, oral fluids, and environmental swabs.[1][2][3] Proper sample preparation is critical to preserve nucleic acid integrity for downstream genomic analyses.

Experimental Protocol: Nucleic Acid Extraction from Whole Blood

-

Sample Lysis: Whole blood samples are subjected to lysis using a proprietary buffer solution to disrupt cell membranes and release cellular contents, including viral and bacterial nucleic acids.

-

Protein Digestion: Proteases are introduced to degrade proteins that can inhibit downstream enzymatic reactions.

-

Nucleic Acid Binding: The lysate is passed through a silica membrane spin column. In the presence of high salt concentrations, DNA and RNA bind to the silica membrane.

-

Washing: The column is washed with ethanol-based buffers to remove contaminants and inhibitors.

-

Elution: Purified nucleic acids are eluted from the membrane using a low-salt buffer, resulting in a sample ready for sequencing library preparation.

Next-Generation Sequencing (NGS)

This compound utilizes state-of-the-art NGS platforms, primarily Illumina sequencing technology, to generate vast amounts of sequencing data from a single sample.[4] This high-throughput approach is essential for detecting low-abundance microbial sequences within a host-dominated background.

SkimSEEK™: Low-Pass Whole Genome Sequencing

A key technology in this compound's arsenal is SkimSEEK™, a low-pass whole genome sequencing (WGS) service.[5] This method involves sequencing the entire genome of a sample at a lower depth of coverage than traditional WGS. While this approach may not capture every single nucleotide with high confidence, it provides a broad overview of the genomic content. For the detection of novel pathogens, SkimSEEK™ offers a cost-effective method to identify microbial sequences that can then be targeted for further investigation.

Metagenomic Sequencing

For a truly unbiased approach, this compound employs metagenomic sequencing. This technique involves sequencing all the genetic material present in a sample, including the host's genome and the genomes of all commensal and pathogenic microorganisms. This is particularly powerful for identifying novel pathogens without any prior knowledge of their genetic makeup.

Bioinformatics and Data Analysis

The massive datasets generated by NGS require sophisticated bioinformatics pipelines for analysis and interpretation. This compound, in partnership with companies like Gencove, utilizes advanced computational tools to sift through the data, identify microbial sequences, and assemble genomes.

The Bioinformatics Workflow for Novel Pathogen Identification

A generalized bioinformatics pipeline for the identification of novel pathogens from metagenomic data is as follows:

-

Quality Control: Raw sequencing reads are trimmed to remove low-quality bases and adapter sequences.

-

Host Genome Subtraction: Reads are aligned to a reference genome of the host species. Reads that map to the host genome are removed from the dataset.

-

Microbial Read Classification: The remaining non-host reads are aligned against comprehensive databases of known viral, bacterial, and fungal genomes.

-

De Novo Assembly: Reads that do not align to known microbial genomes are assembled de novo to construct contiguous sequences (contigs) of potential novel pathogen genomes.

-

Taxonomic Classification of Assembled Contigs: The assembled contigs are then compared to protein and nucleotide databases using tools like BLAST to identify homologous sequences and infer the taxonomic classification of the potential novel pathogen.

Quantitative Data and Performance Characteristics

The performance of any diagnostic screening platform is measured by its sensitivity, specificity, and accuracy. While these metrics are well-defined for targeted assays against known pathogens, they are more complex to establish for novel disease screening. However, the underlying technologies employed by this compound have demonstrable performance characteristics.

Table 1: Illustrative Performance Characteristics of this compound's Genomic Technologies

| Technology | Parameter | Performance Metric | Source |

| SkimSEEK™ | Imputation Accuracy | >99% concordance with high-density genotyping arrays | |

| NGS-Based Pathogen Detection | Limit of Detection (LOD) | Dependent on sequencing depth and sample quality; can detect low viral/bacterial loads | General NGS Literature |

| Bioinformatics Pipeline | Specificity | High, due to host genome subtraction and rigorous filtering |

Note: The data in this table is illustrative and based on publicly available information and general performance of the technologies. Specific performance for any given novel pathogen will vary.

Visualizing the Workflow

To provide a clearer understanding of the processes involved in this compound's novel disease screening, the following diagrams, generated using the DOT language, illustrate the key workflows.

References

- 1. Submitting your Genomic Testing Data [this compound.com]

- 2. youtube.com [youtube.com]

- 3. Getting Started With this compound® Genomics [this compound.com]

- 4. DNA Sequencing | Leverage the Latest DNA Technology for Your Success [this compound.com]

- 5. SkimSEEK™: Dive Deeper into Genomes [this compound.com]

An In-depth Technical Guide to Neogen's Life Science Research ELISA Kits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Neogen's life science research ELISA (Enzyme-Linked Immunosorbent Assay) kits. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize these kits for the quantitative determination of a wide range of analytes, from hormones and steroids to inflammatory mediators. This guide covers the core principles of the assays, detailed experimental protocols, performance characteristics, and a specific application in signaling pathway analysis.

Core Principles of this compound ELISA Kits

This compound's life science research ELISA kits are based on the fundamental principles of immunology, employing either a competitive or a sandwich immunoassay format to quantify specific analytes in various biological samples.[1][2]

Sandwich ELISA: This format is typically used for the detection of larger molecules such as proteins and allergens.[2] The microplate wells are pre-coated with a capture antibody specific to the target analyte. When the sample is added, the analyte binds to the capture antibody. Subsequently, a second, enzyme-conjugated detection antibody is added, which also binds to the analyte, forming a "sandwich."[2] The concentration of the analyte is directly proportional to the intensity of the color produced upon the addition of a substrate.[2]

Competitive ELISA: This format is commonly used for the detection of smaller molecules like hormones and steroids. In this assay, the microplate wells are coated with a capture antibody. The sample containing the analyte of interest is added to the wells along with a fixed amount of enzyme-conjugated analyte. The analyte in the sample and the enzyme-conjugated analyte compete for a limited number of binding sites on the antibody. Therefore, the concentration of the analyte in the sample is inversely proportional to the intensity of the color developed.

Quantitative Performance Characteristics

This compound's life science research ELISA kits are designed to deliver reliable and sensitive quantification. The following tables summarize the performance characteristics of a selection of their kits for various analytes.

Table 1: Performance Characteristics of this compound Hormone and Steroid ELISA Kits

| Analyte | Kit Type | Sensitivity | Assay Range | Sample Type(s) |

| Corticosterone | Competitive | 0.05 ng/mL | 0.05 - 5.0 ng/mL | Urine, Oral Fluid, Plasma, Serum, Tissue Culture Supernatant |

| Cortisol | Competitive | 0.04 ng/mL | 0.04 - 10.0 ng/mL | Biological Fluids |

| Estradiol | Competitive | 0.02 ng/mL | 0.02 - 2.0 ng/mL | Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum |

| Progesterone | Competitive | 0.35 ng/mL | 0.4 - 40.0 ng/mL | Biological Fluids |

| Testosterone | Competitive | 0.006 ng/mL | 0.002 - 0.2 ng/mL | Biological Fluids |

Table 2: Performance Characteristics of this compound Inflammatory Mediator ELISA Kits

| Analyte | Kit Type | Sensitivity | Assay Range | Sample Type(s) |

| Histamine | Competitive | 2.5 ng/mL | 2.5 - 50.0 ng/mL | Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum |

| Lipoxin A4 | Competitive | 0.04 ng/mL | 0.02 - 2.0 ng/mL | Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum |

Detailed Experimental Protocols

The following are generalized experimental protocols for this compound's competitive and sandwich ELISA kits. For specific details, always refer to the instruction manual provided with each kit.

General Protocol for Competitive ELISA (e.g., Corticosterone)

This protocol is based on the this compound Corticosterone ELISA kit instructions.

Materials Required:

-

This compound Corticosterone ELISA Kit (including antibody-coated microplate, standards, enzyme conjugate, wash buffer, and substrate)

-

Precision pipettes and tips

-

Microplate reader with a 650 nm filter (or 450 nm with an acid stop solution)

-

Deionized water

-

Vortex mixer

-

Plate shaker (optional)

Protocol:

-

Reagent Preparation:

-

Allow all reagents to reach room temperature before use.

-

Prepare the wash buffer by diluting the concentrated buffer with deionized water as per the kit instructions.

-

Prepare the standards and samples. Some samples may require extraction and/or dilution.

-

-

Assay Procedure:

-

Add 50 µL of standards and samples in duplicate to the appropriate wells of the antibody-coated microplate.

-

Add 50 µL of the diluted enzyme conjugate to each well.

-

Mix gently by shaking the plate. A microplate shaker can be used.

-

Cover the plate and incubate at room temperature for one hour.

-

Wash the plate three times with 300 µL of diluted wash buffer per well.

-

Add 150 µL of substrate to each well and incubate at room temperature for 30 minutes.

-

Read the absorbance at 650 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the average absorbance for each set of duplicate standards and samples.

-

Construct a standard curve by plotting the average absorbance of each standard against its known concentration.

-

Determine the concentration of the analyte in the samples by interpolating their average absorbance values from the standard curve.

-

General Protocol for Sandwich ELISA (e.g., Allergen Protein)

This protocol is based on the general description of this compound's Allergen Protein ELISA kits.

Materials Required:

-

This compound Allergen Protein ELISA Kit (including antibody-coated microplate, standards, HRP-conjugated antibody, wash buffer, and substrate)

-

Precision pipettes and tips

-

Microplate reader with a 450 nm filter

-

Deionized water

-

Vortex mixer

-

Plate shaker (optional)

Protocol:

-

Reagent Preparation:

-

Allow all reagents to reach room temperature.

-

Prepare the wash buffer as per the kit instructions.

-

Prepare the standards and extract samples according to the kit's protocol.

-

-

Assay Procedure:

-

Add standards and extracted samples to the antibody-coated microplate wells.

-

Incubate to allow the target protein to bind to the immobilized antibodies.

-

Wash the plate to remove unbound proteins.

-

Add the horseradish peroxidase (HRP)-conjugated antibody to each well and incubate. This antibody will bind to the captured target protein.

-

Wash the plate again to remove any unbound HRP-conjugated antibody.

-

Add the TMB substrate to each well.

-

Incubate for a specified time to allow for color development. The color change is proportional to the amount of target protein present.

-

Stop the reaction using a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm.

-

Generate a standard curve by plotting the absorbance values of the standards against their concentrations.

-

Determine the concentration of the target protein in the samples from the standard curve, taking into account any dilution factors.

-

Application in Signaling Pathway Analysis: A Case Study

This compound's ELISA kits are valuable tools for investigating cellular signaling pathways by quantifying key signaling molecules. A study by Moss et al. (2023) utilized the this compound Corticosterone ELISA kit to investigate the role of corticosterone in modulating the inflammatory response of microglia to the HIV-1 glycoprotein gp120.

The study explored the signaling cascade initiated by gp120 binding to microglial receptors, leading to the activation of these immune cells and the subsequent production of pro-inflammatory cytokines. Corticosterone, a glucocorticoid, is known to have anti-inflammatory effects, and the study used the this compound ELISA kit to measure corticosterone levels and correlate them with the extent of microglial activation.

Below is a diagram representing the signaling pathway investigated in the study, highlighting the role of corticosterone.

Caption: Signaling pathway of gp120-mediated microglial activation and its modulation by corticosterone.

Experimental Workflow Diagrams

To further clarify the laboratory procedures, the following diagrams illustrate the workflows for the competitive and sandwich ELISA formats.

Competitive ELISA Workflow

Caption: Generalized workflow for a competitive ELISA.

Sandwich ELISA Workflow

Caption: Generalized workflow for a sandwich ELISA.

References

An In-depth Technical Guide to Neogen's Molecular Detection Systems

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the principles, performance, and protocols of Neogen's molecular detection systems. The focus is on the core technologies, data presentation, and experimental methodologies to assist researchers and professionals in the effective application of these platforms.

Core Principles of this compound's Molecular Detection Technologies

This compound employs two primary isothermal nucleic acid amplification technologies in its rapid pathogen detection platforms: the ANSR® system, which utilizes a Nicking Enzyme Amplification Reaction (NEAR), and the Molecular Detection System (MDS), which is powered by Loop-Mediated Isothermal Amplification (LAMP). Both technologies offer rapid and sensitive alternatives to traditional PCR methods.

ANSR® System: Nicking Enzyme Amplification Reaction (NEAR)

The ANSR (Amplified Nucleic Single Temperature Reaction) system is based on NEAR technology, an isothermal DNA amplification method.[1][2] This process operates at a constant temperature, eliminating the need for thermal cycling. The core of the NEAR technology lies in the coordinated action of a nicking enzyme and a DNA polymerase. The nicking enzyme creates a single-strand break at a specific recognition site on a double-stranded DNA template. The DNA polymerase then initiates replication at this nick, displacing the downstream strand. This process is repeated, leading to the exponential amplification of the target DNA sequence.[3] Detection of the amplified product is achieved in real-time using fluorescent molecular beacon probes.[3]

Molecular Detection System (MDS): Loop-Mediated Isothermal Amplification (LAMP)

The this compound Molecular Detection System (MDS) utilizes LAMP technology, another isothermal amplification technique known for its high specificity, efficiency, and speed.[4] LAMP employs a set of four to six primers that recognize six to eight distinct regions on the target DNA. This high number of recognition sites contributes to the high specificity of the assay. The amplification process is initiated by a strand-displacing DNA polymerase, and the unique primer design leads to the formation of loop structures that facilitate exponential and continuous DNA synthesis. The entire reaction occurs at a constant temperature.

Performance Characteristics

This compound's molecular detection systems have been rigorously validated by international bodies such as AOAC International, AFNOR, and MicroVal for a wide range of food matrices and environmental surfaces.

ANSR® System Performance

The ANSR system demonstrates high sensitivity and specificity in pathogen detection. Validation studies have established its performance across various assays.

| Assay | Inclusivity | Exclusivity | Limit of Detection (LOD) | Total Time to Result (including enrichment) |

| ANSR for Salmonella | 99.1% | 100% | 1 cfu/analytical unit | 10 - 26 hours |

| ANSR for Listeria | 100% | 100% | 1 cfu/analytical unit | 16 - 26 hours |

| ANSR for L. monocytogenes | 96% | 100% | 1 cfu/analytical unit | 16 - 32 hours |

| Listeria Right Now™ | 60 of 60 strains positive | 31 of 31 strains negative | As few as 2 CFU of L. monocytogenes on stainless steel | Under 1 hour (enrichment-free) |

Molecular Detection System (MDS) Performance

The MDS, powered by LAMP technology, offers rapid and highly sensitive detection of various pathogens.

| Assay | Limit of Detection (LOD) | Total Time to Result (including enrichment) |

| MDS for Salmonella | 1–5 CFU of target per original sample | 18 - 30 hours |

| MDS for E. coli O157 (including H7) | 1–5 CFU of target per original sample | Varies by matrix and enrichment protocol |

| MDS for Listeria | 1 CFU per portion | 24 - 32 hours |

| MDS for L. monocytogenes | 1–5 CFU of target per original sample | 24 - 32 hours (up to 40 hours for raw dairy) |

| MDS for Cronobacter | 1–5 CFU of target per original sample | Next-day results |

| MDS for Campylobacter | 1–5 CFU of target per original sample | Varies by matrix and enrichment protocol |

| MDS for STEC Gene Screen (stx) | 1–5 CFU of target per original sample | Varies by matrix and enrichment protocol |

Experimental Protocols & Workflows

The general workflow for both the ANSR and MDS systems involves three main steps: Enrichment, Lysis, and Detection.

ANSR® System Workflow

The ANSR workflow is designed for ease of use and rapid results.

References

Unlocking Livestock Potential: A Technical Guide to Neogen's Genomic Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of Neogen's genomic solutions for livestock, offering a comprehensive overview for researchers, scientists, and professionals in drug development. Delving into the technology, data presentation, and experimental underpinnings of these tools, this document aims to provide a deeper understanding of their application in advancing animal genetics and health.

Introduction to this compound's Livestock Genomics

This compound is a prominent provider of genomic services to the global livestock industry.[1] Their solutions are designed to aid producers in making more informed selection, breeding, and management decisions to enhance the quality and efficiency of their herds.[2] The core of their offering revolves around two main product lines: Igenity® profiles, which provide genetic merit predictions for a variety of traits, and GeneSeek® Genomic Profiler™ (GGP) arrays, which are high-density SNP chips used for genotyping.[2][3] These tools are utilized across beef and dairy cattle, swine, and sheep to unlock the genetic potential of each animal.[2]

The genomic profiles developed by this compound allow for the strategic selection of cattle that align with specific operational and environmental goals. This is achieved by providing tangible results that help differentiate the value of cattle and facilitate improvement with each generation. By identifying the genetic potential for key traits, from calving ease to carcass weight, producers can reduce uncertainty and mitigate risks in their operations.

Core Technologies: SNP Genotyping Arrays

This compound's genomic solutions are built upon Single Nucleotide Polymorphism (SNP) genotyping technology. They partner with Illumina, a leader in sequencing and array technology, to offer a range of GeneSeek Genomic Profiler (GGP) arrays. These arrays are customized for various livestock species and leverage Illumina's Infinium® array technology with GeneSeek's custom content to enable accurate genotyping for selection and breeding.

The GGP arrays are developed by leading agricultural researchers and utilize thousands of industry-validated SNP markers. These specialty whole-genome arrays are designed for a variety of applications including SNP profiling, marker-assisted selection, disease diagnostics, and identity management.

Data Presentation: Quantitative Trait Information

This compound's Igenity® profiles report on a wide array of economically important traits. The results are often presented as a simple 1 to 10 score, making them easy to interpret for producers. A higher score generally indicates a higher genetic potential for that specific trait, although for some traits, a lower score may be more desirable. This scoring system allows for the straightforward ranking of animals based on their genetic merit for various maternal, performance, and carcass traits.

Below are tables summarizing the key traits evaluated by some of this compound's flagship genomic profiles for beef and dairy cattle.

Igenity® Beef Profile Traits

| Trait Category | Trait Name | Description |

| Maternal | Birth Weight (BW) | Predicts the variation in birth weight a heifer or bull will pass to its offspring. |

| Calving Ease Direct (CED) | Percentage of unassisted births, indicating the probability a calf will be born unassisted out of a first-calf heifer. | |

| Calving Ease Maternal (CEM) | The probability a first-calf heifer will calve unassisted, considering all genetic factors. | |

| Stayability (STAY) | The chance a heifer will remain in the herd as a productive cow until at least six years of age. | |

| Heifer Pregnancy (HPG) | A heifer's potential to conceive during the breeding season relative to other heifers. | |

| Docility (DOC) | The animal's genetic potential to be calm or have calm offspring. | |

| Milk (M) | Expressed as pounds of calf weaning weight affected by the milk production of a calf's dam. | |

| Performance | Residual Feed Intake (RFI) | An indicator of feed efficiency; the difference in daily feed consumption to achieve the same level of daily gain. |

| Average Daily Gain (ADG) | Identifies an animal's genetic potential for post-weaning growth. | |

| Weaning Weight (WW) | Predicts the difference in 205-day weight. | |

| Scrotal Circumference (SC) | An indicator of fertility in replacement females. | |

| Yearling Weight (YW) | Predicts the difference in 365-day weight. | |

| Carcass | Tenderness (TEND) | Genetic potential for carcass tenderness as measured by the Warner-Bratzler Shear Force test. |

| Marbling (MARB) | Predicts the genetic potential for the amount of intramuscular fat. | |

| Ribeye Area (REA) | Predicts the genetic potential for the size of the ribeye muscle. | |

| Fat Thickness (FAT) | Predicts the genetic potential for the amount of external fat. | |

| Hot Carcass Weight (HCW) | Predicts the genetic potential for the weight of the carcass after slaughter. |

Igenity® Dairy Profile Traits (Igenity® Basic)

| Trait Category | Trait Name | Description |

| Health & Fertility | Productive Life | Predicts the length of time a cow will remain productive in the herd. |

| Fertility | An animal's potential for fertility, measured in pregnancy rate. | |

| Somatic Cell Score (SCS) | An indicator of the potential for mastitis. | |

| Conformation | Dairy Form | Related to productive life, with lower dairy form being associated with less susceptibility to metabolic and reproductive problems. |

| Production | Milk Yield | Genetic potential for the volume of milk produced. |

| Fat | Genetic potential for the amount of fat in the milk. | |

| Fat (%) | Genetic potential for the percentage of fat in the milk. | |

| Protein | Genetic potential for the amount of protein in the milk. | |

| Protein (%) | Genetic potential for the percentage of protein in the milk. | |

| Milk Proteins | Kappa Casein | A milk protein variant important for cheese production. |

| Beta Casein | Includes variants such as A1 and A2. | |

| Beta Lactoglobulin | A major whey protein in milk. | |

| Recessive Traits | BLAD | Bovine Leukocyte Adhesion Deficiency. |

| DUMPS | Deficiency of Uridine Monophosphate Synthase. |

Experimental Protocols

While this compound does not publicly provide detailed, step-by-step laboratory protocols for their proprietary genomic solutions, a general workflow can be compiled from their documentation and peer-reviewed research that has utilized their products.

Sample Collection and Submission

This compound provides guidelines for the collection of various sample types for DNA analysis. The quality of the DNA testing starts with the quality of the sample.

-

Tissue Sampling Units (TSUs): A common method for collecting a tissue sample from the ear of an animal.

-

Blood Samples: Can be collected on specialized blood cards or in EDTA tubes.

-

Hair Samples: Hair follicles are a source of DNA.

-

Semen Samples: Can also be used for DNA extraction.

Samples are submitted to this compound's laboratories with a completed submission form that includes animal identification information.

DNA Extraction and Genotyping

Upon receipt at the laboratory, DNA is extracted from the submitted samples. The extracted DNA is then genotyped using one of this compound's GeneSeek® Genomic Profiler™ (GGP) arrays on an Illumina platform.

A peer-reviewed study utilizing the GeneSeek Genomic Profiler (GGP) Bos indicus 50K panel provides insight into a typical genotyping and quality control protocol:

-

Genotyping: Genomic DNA is genotyped using the specified GGP SNP panel.

-

Genotype Calling: Genotype calling is performed using software such as GenomeStudio, with a GenCall Score threshold of 0.15 or greater.

-

SNP Quality Control: SNPs are typically excluded from analysis based on the following criteria:

-

Unknown genomic position.

-

Monomorphic (no variation).

-

Minor Allele Frequency (MAF) below a certain threshold (e.g., < 0.05).

-

Location on sex chromosomes.

-

Call rate below a certain threshold (e.g., < 95%).

-

Significant deviation from Hardy-Weinberg equilibrium (e.g., p ≤ 10⁻⁶).

-

Data Analysis and Interpretation

The raw genotype data from the SNP arrays undergoes a bioinformatics pipeline to generate the final genomic predictions and trait scores. While the specifics of this compound's proprietary algorithms are not public, the general process involves several key steps.

Imputation

For lower-density SNP panels, imputation is used to infer the genotypes of a larger number of SNPs that are present on higher-density panels. This process increases the amount of genomic information available for each animal. The GeneSeek Genomic Profiler (GGP) chips are designed to have additional SNPs to improve imputation accuracy. For example, the GGP Bovine 100K has an average imputation accuracy to the Illumina Bovine HD of >99.5% in both Angus and Holstein animals.

Genomic Prediction

Genomic predictions for various traits are calculated using statistical models that relate the SNP genotypes to the observed phenotypes in a large reference population. These models estimate the effect of each SNP on a given trait. The sum of these effects for an individual animal provides its genomic estimated breeding value (GEBV).

Conversion to Igenity® Scores

The calculated GEBVs are then converted into the user-friendly 1 to 10 Igenity® scores. This scoring system provides a simplified way to compare the genetic merit of different animals within a population.

Visualizing Workflows and Pathways

To better illustrate the processes involved in this compound's genomic solutions, the following diagrams have been created using the Graphviz DOT language.

Experimental and Data Analysis Workflow

Caption: A high-level overview of the workflow from sample collection to the final genomic report.

Logical Relationship of Genomic Data Components

Caption: The logical progression and relationship between different forms of genomic data.

Example Signaling Pathway: Metabolic Pathways Associated with Beef Tenderness

Based on a study that integrated genomic and metabolomic data in Nellore cattle, it is possible to visualize some of the metabolic pathways associated with genetic selection for meat tenderness. The study identified associations between specific SNPs and metabolites, suggesting that genetic selection for tenderness can influence metabolic profiles.

In the group of animals with favorable genetics for tenderness, there was an enrichment of the phenylalanine, tyrosine, and tryptophan biosynthesis pathway, and the phenylalanine metabolism pathway. In contrast, the group with unfavorable genetics for tenderness showed enrichment in the alanine, aspartate, and glutamate metabolism pathway, and the glyoxylate and dicarboxylate metabolism pathway.

Caption: Metabolic pathways associated with genetic merit for beef tenderness.

Conclusion

This compound's genomic solutions provide a powerful suite of tools for the modern livestock industry. By leveraging advanced SNP genotyping technologies, they offer valuable insights into the genetic merit of individual animals for a wide range of economically important traits. While the proprietary nature of their specific experimental protocols and data analysis pipelines limits a full, in-depth technical disclosure, this guide has synthesized the available information from public sources and peer-reviewed research to provide a comprehensive overview for the scientific community. The continued advancement and application of these genomic technologies hold significant promise for accelerating genetic progress, improving animal health and welfare, and enhancing the sustainability of livestock production.

References

Quantitative Analysis of Hormones: A Technical Guide to Neogen ELISA Kits

This guide provides an in-depth overview of the application of Neogen's Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantitative analysis of key hormones. Designed for researchers, scientists, and drug development professionals, this document details the underlying principles, experimental protocols, and performance characteristics of these assays. Furthermore, it explores the fundamental signaling pathways of the hormones analyzed, offering a comprehensive resource for integrating these assays into various research applications.

Introduction to this compound Hormone ELISA Kits

This compound offers a portfolio of sensitive, rapid, and cost-effective ELISA kits for the detection of a variety of hormones and steroids.[1][2][3][4][5] These kits are designed for the quantitative analysis of hormones in a wide range of biological samples, including plasma, serum, urine, oral fluid, and tissue culture supernatant. The core technology of these assays is a competitive ELISA format.

Principle of the Assay

This compound's hormone ELISA kits operate on the basis of a competitive binding immunoassay. In this format, the hormone present in a sample or standard competes with a fixed amount of enzyme-conjugated hormone for a limited number of binding sites on a microplate pre-coated with a specific antibody.

The assay proceeds as follows: the sample or standard is added to the antibody-coated wells, followed by the addition of the hormone-enzyme conjugate. During incubation, the free hormone from the sample and the hormone-enzyme conjugate compete to bind to the antibody. After incubation, the unbound components are washed away. A substrate solution is then added, which reacts with the enzyme of the bound conjugate to produce a color change. The intensity of the color is inversely proportional to the concentration of the hormone in the sample. Quantitative results are obtained by measuring the absorbance of the color change with a microplate reader and comparing the results to a standard curve generated from known concentrations of the hormone.

Quantitative Data Summary

The following tables summarize the key quantitative specifications for some of this compound's most widely used hormone ELISA kits. This data is essential for selecting the appropriate kit for a specific research application and for ensuring that the assay is performed within its validated range.

| Hormone | Catalog Number | Assay Range | Sample Volume | Sample Types |

| Progesterone | 402310 | 0.4 - 40.0 ng/mL | 50 µL | Biological fluid |

| Testosterone | 402510 | 0.002 - 2 ng/mL | 50 µL | Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum |

| Cortisol | 402710 | 0.04 - 10.0 ng/mL | 50 µL | Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum |

| Estradiol | 402110 | 0.02 - 2.0 ng/mL | 50 µL | Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum |

Experimental Protocols

The following is a generalized experimental protocol for this compound's hormone ELISA kits. It is crucial to consult the specific instruction manual provided with each kit for any hormone-specific modifications or additional steps.

Reagent Preparation

-

Wash Buffer: Dilute the concentrated wash buffer (typically 10X or 25X) with deionized water to the final working concentration.

-

Enzyme Conjugate: Dilute the concentrated hormone-enzyme conjugate with the provided EIA buffer. The dilution factor will be specified in the kit manual.

-

Standards: Prepare a series of standards by diluting the stock standard with the EIA buffer to the concentrations specified in the kit manual.

Sample Preparation

-

Urine, Oral Fluid, and Tissue Culture Supernatant: These samples can often be assayed directly after dilution with the appropriate buffer as specified in the kit manual.

-

Plasma and Serum: These samples typically require an extraction step to remove interfering substances. A common method involves solvent extraction (e.g., with ethyl ether), followed by evaporation of the solvent and reconstitution of the extract in the assay buffer.

Assay Procedure

The general workflow for performing the ELISA is depicted in the diagram below.

Caption: General experimental workflow for this compound hormone ELISA kits.

Data Analysis

-

Calculate the average absorbance for each set of duplicate standards and samples.

-

Generate a standard curve by plotting the average absorbance of each standard against its known concentration. A four-parameter logistic curve fit is often recommended.

-

Determine the concentration of the hormone in each sample by interpolating its average absorbance value from the standard curve.

-

Multiply the determined concentration by the dilution factor used for the sample preparation to obtain the final hormone concentration in the original sample.

Hormone Signaling Pathways

Understanding the signaling pathways of the hormones being analyzed is critical for interpreting the biological significance of the quantitative data obtained from the ELISA kits. Steroid hormones primarily exert their effects by binding to intracellular receptors, which then act as transcription factors to regulate gene expression. This is often referred to as the genomic signaling pathway. However, rapid, non-genomic signaling pathways have also been identified, where steroid hormones bind to membrane-associated receptors and activate intracellular signaling cascades.

Progesterone Signaling

Progesterone, a key hormone in the female reproductive cycle and pregnancy, signals through the progesterone receptor (PR). Upon binding progesterone, the PR translocates to the nucleus, where it binds to progesterone response elements (PREs) on DNA to regulate the transcription of target genes.

Caption: Genomic signaling pathway of progesterone.

Testosterone Signaling

Testosterone, the primary male sex hormone, and its more potent metabolite, dihydrotestosterone (DHT), signal through the androgen receptor (AR). The activated AR translocates to the nucleus and binds to androgen response elements (AREs) to modulate gene transcription.

Caption: Genomic signaling pathway of testosterone.

Cortisol Signaling

Cortisol, a glucocorticoid hormone, plays a crucial role in stress response and metabolism. It signals through the glucocorticoid receptor (GR). Upon cortisol binding, the GR translocates to the nucleus and binds to glucocorticoid response elements (GREs) to regulate gene expression.

Caption: Genomic signaling pathway of cortisol.

Estradiol Signaling

Estradiol, a major estrogen, is critical for female sexual development and reproductive function. It primarily signals through the estrogen receptor (ER). The activated ER translocates to the nucleus and binds to estrogen response elements (EREs) to control the transcription of target genes.

Caption: Genomic signaling pathway of estradiol.

Conclusion

This compound's hormone ELISA kits provide a reliable and efficient method for the quantitative analysis of various hormones in diverse biological samples. Their competitive assay format, coupled with high sensitivity and specificity, makes them valuable tools for researchers in endocrinology, drug development, and related fields. A thorough understanding of the experimental protocols and the underlying hormonal signaling pathways, as outlined in this guide, is essential for generating accurate and biologically meaningful data. For optimal results, it is always recommended to follow the specific instructions provided with each kit and to adhere to good laboratory practices.

References

An In-depth Technical Guide to Neogen's Veterinary Diagnostics Portfolio

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Neogen's diverse portfolio of veterinary diagnostic solutions. Designed for researchers, scientists, and professionals in drug development, this document details the core technologies, presents quantitative data, and outlines experimental protocols for key assays.

Core Diagnostic Platforms

This compound's veterinary diagnostics are built upon three principal technology platforms: Immunoassays (ELISA), Molecular Diagnostics (PCR), and Genomics. These platforms provide a range of solutions for toxicology, infectious disease detection, and genetic trait analysis in both livestock and companion animals.

Immunoassay-Based Diagnostics

This compound offers a wide array of Enzyme-Linked Immunosorbent Assay (ELISA) kits for the detection of drugs, toxins, and antibodies in various animal species. These assays are designed for high-throughput screening and are available for a multitude of sample types including blood, urine, oral fluid, and milk.[1][2][3]

Quantitative Data for Selected ELISA Kits

The following tables summarize the performance characteristics of representative this compound ELISA kits based on available validation reports.

Table 1: this compound® Fentanyl Forensic ELISA Kit Performance Data [4][5]

| Parameter | Whole Blood | Urine |

| Limit of Detection (LOD) | 0.25 ng/mL | 0.5 ng/mL |

| Validated Decision Points | 0.5 ng/mL and 1 ng/mL | 1 ng/mL and 5 ng/mL |

| Precision (%CV) | <2.4% | <5.6% |

Table 2: this compound® Benzodiazepine ELISA Kit (Clonazepam as Target) Performance Data

| Parameter | Whole Blood | Urine |

| Limit of Detection (LOD) | 5.0 ng/mL | 10.0 ng/mL |

| Validated Decision Points | 10.0 ng/mL | 25.0 ng/mL |

Table 3: Cross-Reactivity for this compound® Fentanyl ELISA Kit

| Compound | % Cross-Reactivity |

| Acrylfentanyl | 215% |

| Valerylfentanyl | 208% |

| Methoxyacetylfentanyl | 184% |

| Furanylfentanyl | 180% |

| p-Fluorofentanyl | 136% |

| Ocfentanil | 112% |

| Fentanyl | 100% |

| Butyrfentanyl | 96% |

| 4-Fluorobutyrfentanyl | 76% |

| Cyclopropylfentanyl | 68% |

| Thiofentanyl | 67% |

| Isobutyrfentanyl | 66% |

| Fluoroisobutyrfentanyl | 59% |

Table 4: this compound® BetaStar® Advanced for Tetracyclines Performance Data

| Parameter | Tetracycline | Chlortetracycline | Oxytetracycline |

| 90/95% Sensitivity Level | 213 ppb | 272 ppb | 180 ppb |

| Selectivity | 100% (no false positives in 881 control samples) |

Experimental Protocol: General this compound® Toxicology ELISA Kit

-

Sample/Control Addition: Add 50 µL of the sample, laboratory calibrators, and this compound controls in duplicate to the appropriate wells of the antibody-coated microplate.

-

Drug-Enzyme Conjugate Addition: Add 100 µL of the ready-to-use drug-enzyme conjugate to each well.

-

Incubation: For manual runs, mix by gently shaking the plate. Incubate at room temperature.

-

Washing: After incubation, wash the plate to remove any unbound sample or drug-enzyme conjugate.

-

Substrate Addition: Add K-Blue® Substrate (TMB) to each well.

-

Second Incubation: Incubate for 30 minutes to allow for color development.

-

Stopping the Reaction: Add 1N H2SO4 acid stop solution to halt the enzymatic reaction.

-

Reading: Read the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the amount of drug in the sample.

Caption: A simplified workflow for this compound's veterinary PCR diagnostics.

Genomics

This compound's genomics portfolio offers advanced solutions for genetic selection, parentage verification, and disease trait identification in livestock and companion animals.

Igenity® Beef Profile

The Igenity® Beef profile is a genomic tool designed for crossbred commercial cattle, utilizing DNA to predict genetic merit for various traits.

Table 6: Traits Analyzed in the Igenity® Beef Profile

| Category | Traits |

| Maternal | Birth weight, calving ease direct, calving ease maternal, stayability, heifer pregnancy, docility, and milk. |

| Performance | Residual feed intake, average daily gain, weaning weight, scrotal circumference, and yearling weight. |

| Carcass | Tenderness, marbling, ribeye area, fat thickness, and hot carcass weight. |

A technical bulletin for Igenity Beef reported strong positive correlations between the Igenity scores and actual carcass data, with R² values of 0.95 for marbling and hot carcass weight.

Paw Print Genetics®

Through its acquisition of Paw Print Genetics®, this compound offers comprehensive genetic testing for companion animals. These tests can identify genetic mutations associated with diseases and various traits, with results reported as normal, carrier, or at-risk/affected.

Experimental Protocol: Canine Cheek Swab for DNA Testing

-

Preparation: Ensure the dog has not eaten for 30 minutes prior to sampling. Label the swab wrapper with the animal's ID.

-

Sample Collection: Using two bristle swabs per dog, place the bristles between the gum and cheek. Apply firm pressure on the outside of the muzzle and roll the bristles for 15 seconds.

-

Drying: Allow the swabs to air dry for 5 minutes, ensuring the bristles do not touch any other surface.

-

Packaging: Return the swabs to their original sleeves and place them in an envelope with the submission form for shipment to the laboratory.

Logical Diagram: Companion Animal Genetic Testing Workflow

Caption: Logical flow of Paw Print Genetics testing.

Conclusion

This compound's veterinary diagnostics portfolio provides a robust toolkit for researchers, scientists, and drug development professionals. The integration of immunoassays, molecular diagnostics, and genomics offers comprehensive solutions for animal health and safety. The quantitative data and standardized protocols highlighted in this guide underscore the reliability and utility of this compound's products in a research and development setting. For more detailed information on specific products, including validation reports and technical documents, please refer to the official this compound website.

References

Basic principles of Neogen's ATP monitoring systems

An In-depth Technical Guide to Neogen's ATP Monitoring Systems

This guide provides a detailed examination of the core principles, performance characteristics, and operational protocols of this compound's Adenosine Triphosphate (ATP) monitoring systems. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this technology for verifying cleaning effectiveness and ensuring sanitation standards in critical environments.

Core Principle: The Bioluminescence Reaction

This compound's ATP monitoring systems operate on the principle of firefly bioluminescence. The technology provides a rapid and objective measure of cleanliness by detecting ATP, a molecule that stores and transfers energy in all living and once-living cells, including bacteria, yeast, mold, and product residues.[1][2][3] Its presence on a surface is a direct indicator of organic contamination.[4]

The core of the detection method is a biochemical reaction catalyzed by the enzyme firefly luciferase.[5] In this two-step process, the substrate D-luciferin is first adenylated by ATP in the presence of magnesium ions (Mg²⁺), forming a luciferyl-adenylate intermediate and releasing pyrophosphate (PPi). Subsequently, this intermediate is oxidized by molecular oxygen (O₂), leading to the formation of an electronically excited oxyluciferin molecule. As oxyluciferin returns to its ground state, it releases a photon of light.

The intensity of the emitted light is directly proportional to the amount of ATP collected from the sample. This light is captured by a luminometer and quantified as Relative Light Units (RLU). A higher RLU value signifies a larger amount of ATP and, consequently, a higher degree of organic contamination.

Biochemical Pathway of ATP Detection

The following diagram illustrates the luciferin-luciferase reaction, which is the foundation of this compound's ATP detection technology.

System Components and Workflow

The this compound AccuPoint® Advanced Next Generation (NG) system is a comprehensive sanitation monitoring solution. It is composed of three primary components: a handheld luminometer, single-use samplers, and data management software.

-

AccuPoint Advanced NG Reader: A portable, handheld luminometer that quantifies the light generated by the ATP reaction. It features a full-color touchscreen and can provide results in less than 20 seconds.

-

AccuPoint Advanced Samplers: These are self-contained, single-use devices designed for collecting samples from various sources. This compound provides specific samplers for surfaces, rinse water, and narrow, hard-to-reach areas. The samplers contain a pre-moistened tip to aid in sample recovery and liquid-stable reagents for a consistent reaction.

-

Data Manager Software: This software allows users to create testing plans, track and trend results over time, and generate reports for analysis and audits.

Standard Operational Workflow

The experimental workflow for ATP monitoring is designed for speed and simplicity, enabling real-time feedback on sanitation effectiveness.

Quantitative Data and Performance Characteristics

The this compound AccuPoint Advanced system has been independently validated by the AOAC Research Institute (Performance Tested Method℠ 091601), confirming its reliability and consistency for evaluating sanitation program effectiveness on stainless steel surfaces.

Table 1: System Performance and Validation Data

| Performance Metric | Result | Source |

| Linearity | A linear dose-response in RLU was observed with pure ATP analyte. | |

| Instrument Variability | Low (<3%) when three readers were compared. | |

| ATP Recovery (Stainless Steel) | Highest percentage recovery (40.50%) and consistency (CV of 21.11%) compared to four other commercial systems in a spot contamination test. | |

| ATP Recovery (Homogenous) | High percentage recovery (27.84%) from evenly spread contamination on stainless steel surfaces. | |

| Background Noise (RLU) | 0-10 RLU for ATP detection; 0-72 RLU in food residue studies. | |

| Result Time | Less than 20 seconds. | |

| Third-Party Validation | AOAC-RI Performance Tested Method℠ (PTM) #091601. |

Detailed Experimental Protocols

Protocol 4.1: Surface Hygiene Monitoring

This protocol outlines the standard procedure for assessing the cleanliness of a flat, solid surface.

-

Preparation: Turn on the AccuPoint Advanced NG luminometer. Identify the pre-programmed test site on the instrument's screen.

-

Sample Collection: Remove an AccuPoint Advanced Surface Sampler from its tube. Swab a 10 cm x 10 cm area, applying consistent pressure. Rotate the swab while swabbing in one direction and then in the opposite direction to ensure the entire swab tip makes contact with the surface.

-

Reagent Activation: Re-insert the swab into the sampler tube. Activate the device by firmly pushing down on the top, which breaks an internal seal and releases the liquid-stable reagent.

-

Mixing: Shake the device from side to side for at least five seconds to ensure the sample thoroughly mixes with the reagent.

-

Measurement: Immediately insert the activated sampler into the luminometer and close the lid. Initiate the measurement.

-

Data Recording: The RLU result will be displayed in under 20 seconds. The instrument will automatically record the result, time, date, and test site, along with a pass, marginal, or fail designation based on pre-set thresholds.

Protocol 4.2: Establishing RLU Thresholds

RLU thresholds (Pass/Marginal/Fail) are facility-specific and should be determined by validating the current cleaning processes.

-

Identify Control Points: Select critical control points and representative surfaces within the facility to be tested.

-

Baseline Data Collection: After a surface has been cleaned and sanitized according to the standard operating procedure (SOP), perform ATP testing using Protocol 4.1.

-

Repeat Sampling: Collect at least 5-10 test results from the same site over several cleaning events (e.g., over multiple days or production shifts) to establish a performance curve.

-

Data Analysis:

-

Pass Limit: Calculate the average RLU value for each location from the collected baseline data. This average typically becomes the "Pass" threshold (Lower RLU Limit).

-

Fail Limit: The "Fail" threshold (Upper RLU Limit) is often set at 2-4 times the Pass limit, depending on the criticality of the area.

-

Marginal Zone: The range between the Pass and Fail limits is considered "Marginal" or "Caution."

-

-

Implementation and Review: Program these custom thresholds into the AccuPoint Data Manager software and sync with the luminometer. Review and adjust thresholds periodically as cleaning processes improve.

Data Interpretation: From ATP to Action

The RLU value is a direct measure of cleanliness. However, the interpretation of this value requires a logical framework that connects the quantitative measurement to a qualitative hygiene status and subsequent action.

It is important to note that ATP testing is a measure of overall organic residue and does not directly correlate with microbial counts, as ATP can come from non-microbial sources and the amount of ATP per microbial cell can vary.

References

- 1. Frequently Asked Questions - Clean-Trace & ATP Monitoring [this compound.com]

- 2. documents.scigiene.com [documents.scigiene.com]

- 3. youtube.com [youtube.com]

- 4. medline.com [medline.com]

- 5. Firefly bioluminescence: a mechanistic approach of luciferase catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Neogen Hormone ELISA Kits

These application notes provide detailed protocols and performance data for the quantitative analysis of Testosterone, Progesterone, and Estradiol using Neogen's competitive ELISA kits. This document is intended for researchers, scientists, and drug development professionals.

Principle of the Assay